(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine
Description
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine is a chiral amine derivative characterized by a 2-propoxyphenyl substituent attached to a propan-1-amine backbone with an (S)-configured methyl group at the second carbon. This compound’s structure combines a lipophilic propoxy group (O-C3H7) with an aromatic ring, which influences its physicochemical properties and biological activity.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(1S)-2-methyl-1-(2-propoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-9-15-12-8-6-5-7-11(12)13(14)10(2)3/h5-8,10,13H,4,9,14H2,1-3H3/t13-/m0/s1 |
InChI Key |
KLAABHRCOSGLFS-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1[C@H](C(C)C)N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. The synthesis typically starts with the preparation of the propoxyphenyl intermediate, which is then subjected to amination reactions to introduce the amine group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing waste. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, depending on its structure and functional groups. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological and chemical behavior of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine can be contextualized by comparing it to compounds with analogous backbones but varying substituents:
Key Observations :
Physicochemical Properties
- Lipophilicity (LogP) : The propoxy group increases LogP compared to methoxy or pyridinyl analogs, enhancing membrane permeability .
- Molecular Weight : At ~207 g/mol (estimated), it is lighter than phosphanyl-containing analogs in (e.g., ~450–500 g/mol), which are designed for catalytic applications rather than bioactivity .
- Solubility: Lower aqueous solubility than polar derivatives (e.g., pyridinyl or hydroxy-substituted compounds) due to the non-polar propoxy chain.
Biological Activity
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine, a chiral compound, exhibits notable biological activity primarily through its interactions with neurotransmitter systems. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 207.31 g/mol. Its structure includes a propoxy group attached to a phenyl ring and a propan-1-amine backbone, contributing to its unique biological activity due to the presence of a chiral center.
Research indicates that this compound interacts with various receptors involved in neurotransmission. The compound may influence neurotransmitter systems by:
- Binding to Receptors : It is believed to bind to specific receptors, modulating their activity and affecting mood and behavior, similar to other amines known for their psychoactive properties.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties, potentially reducing oxidative stress in neuronal cells .
Neurotransmitter Interaction
Studies have demonstrated that compounds structurally related to this compound can affect neurotransmitter release and receptor activation. For instance, similar compounds have shown significant effects on serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function .
Case Studies
- Mood Disorders : A study evaluated the effects of analogs on depressive behaviors in animal models. Results indicated that compounds with similar structures could reduce depressive symptoms by enhancing serotonin levels in the brain .
- Neuroprotective Effects : Research on related compounds showed neuroprotective properties against oxidative stress-induced damage in neuronal cell lines. These findings suggest that this compound may also offer protective benefits against neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methoxyphenyl)propan-1-amine | Methoxy group instead of propoxy | Different electronic properties due to methoxy substitution |
| 1-(4-Ethoxyphenyl)propan-1-amine | Ethoxy group instead of propoxy | Variations in hydrophobicity affecting receptor binding |
| 2-Methyl-1-(2-propoxyphenyl)propan-1-amine | Methyl substitution on the propan backbone | Altered sterics impacting biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
